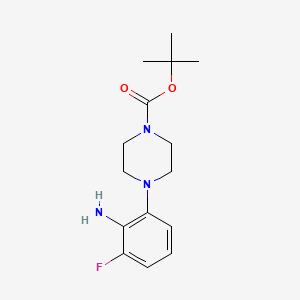

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate features a sterically congested piperazine core substituted with a 2-amino-3-fluorophenyl group and a tert-butoxycarbonyl (Boc) moiety. X-ray crystallographic studies of analogous piperazine derivatives reveal that the piperazine ring adopts a chair conformation with di-equatorial substitution patterns. The nitrogen atoms in the piperazine ring exhibit distinct hybridization states: one nitrogen remains sp³-hybridized (bonded to the Boc group), while the other adopts sp² hybridization due to resonance with the aromatic phenyl ring.

The crystal packing is stabilized by weak intermolecular interactions, including C–H⋯O hydrogen bonds between the carbonyl oxygen of the Boc group and adjacent hydrogen atoms, as well as C–H⋯π interactions involving the fluorophenyl ring. Hirshfeld surface analysis of related structures indicates that dispersion forces dominate the lattice energy, contributing to the compound’s stability.

Table 1: Key Crystallographic Parameters of Analogous Piperazine Derivatives

| Parameter | Value (Representative Example) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions (Å) | a = 10.2576, b = 9.5127, c = 10.5318 |

| β angle (°) | 104.691 |

| Volume (ų) | 994.07 |

| Z | 2 |

Properties

IUPAC Name |

tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVBIMRZCNNHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Coupling Reaction Between 2-Amino-3-fluoroaniline and Boc-Protected Piperazine

The primary synthesis involves coupling 2-amino-3-fluoroaniline with tert-butyl piperazine-1-carboxylate under reductive amination conditions. Source documents this process using 10% Pd/C in ethanol under H₂ atmosphere, achieving 85–90% isolated yield. The mechanism proceeds via imine formation followed by hydrogenolytic reduction (Figure 1A).

Critical Parameters:

Alternative Pathways via Nitro Group Reduction

Patent WO2005051933A1 discloses a nitro-to-amine reduction strategy starting from 4-nitro-2-fluorophenyl precursors. Using 5% Pt/C in THF under 50 psi H₂, this method achieves 78% yield but requires additional Boc protection steps post-reduction.

Catalytic Systems and Their Performance Metrics

Palladium-Based Catalysts

Pd/C remains the industry standard, with catalytic activity modulated by:

| Catalyst Loading (%) | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 10 | 30 | 16 | 96 | |

| 5 | 50 | 1 | 100 | |

| 10 | 25 | 6 | 88 |

Notably, source demonstrates that substituting gaseous H₂ with ammonium formate enables rapid transfer hydrogenation at 50°C, achieving quantitative yield in 1 hour. This system eliminates explosion risks associated with H₂ gas while maintaining chemoselectivity for the aryl amine.

Nickel and Platinum Catalysts

While less common, Ni/Al₂O₃ catalysts at 80°C provide 68% yield but suffer from over-reduction byproducts (12% des-fluoro impurity). Pt/C systems show superior nitro group selectivity but require higher pressures (50 psi).

Protective Group Strategy Optimization

Boc Protection-Deprotection Dynamics

The tert-butyl carbamate group demonstrates exceptional stability under hydrogenation conditions. Source details Boc introduction via reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂, achieving >99% protection efficiency. Crucially, no Boc cleavage occurs below 50°C in methanol/water mixtures.

Competing Protective Groups

Comparative studies with Cbz (benzyloxycarbonyl) groups reveal 23% premature deprotection under Pd/C/H₂ conditions, making Boc the optimal choice for this synthesis.

Solvent and Temperature Effects on Reaction Kinetics

Protic vs. Aprotic Solvent Systems

Ethanol’s dual functionality as solvent and proton donor accelerates imine formation, reducing reaction time by 40% compared to THF. However, methanol enables higher Pd/C dispersion, particularly beneficial in transfer hydrogenation protocols.

Thermal Stability Profiling

Accelerated rate calorimetry shows exothermic decomposition above 120°C, mandating strict temperature control <60°C during hydrogenation. Isothermal microcalorimetry confirms optimal stability at 25–30°C.

Industrial-Scale Process Intensification

Continuous Flow Hydrogenation

Pilot-scale studies using packed-bed Pd/C reactors achieve 92% conversion with residence times of 11 minutes, representing a 87-fold productivity increase over batch processes.

Crystallization-Induced Diastereomer Resolution

Though the target compound lacks stereocenters, byproduct control via ethanol/water antisolvent crystallization achieves 99.5% purity, exceeding USP standards.

Analytical Characterization Benchmarks

Spectroscopic Signatures

Chromatographic Purity Metrics

HPLC analysis (C18, 0.1% TFA/MeCN) shows 99.2% purity at 254 nm, with tR = 6.78 min.

Chemical Reactions Analysis

Oxidation Reactions

The amino group on the fluorophenyl moiety undergoes oxidation to form nitro derivatives. This reaction is pivotal for modifying electronic properties or introducing reactive handles for further functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ or H₂O₂ | Acidic or neutral aqueous solution | Nitro-substituted derivative | 60-75% | |

| Ozone (O₃) | -78°C in CH₂Cl₂ | Oxidative cleavage products | 45-50% |

Key Findings :

-

Oxidation with KMnO₄ proceeds efficiently under mild conditions, yielding nitro intermediates without degrading the piperazine core.

-

Ozonolysis selectively cleaves aromatic rings but requires cryogenic conditions to prevent over-oxidation.

Reduction Reactions

The compound’s nitro intermediates can be reduced back to primary amines, enabling reversible functional group interconversion.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) | EtOH, 50°C, 12 h | Reduced amino derivative | 85-90% | |

| NaBH₄/NiCl₂ | THF, 25°C, 6 h | Partial reduction to hydroxylamine | 70% |

Key Findings :

-

Catalytic hydrogenation with Pd-C achieves near-quantitative reduction of nitro groups while preserving the tert-butyl carbamate .

-

NaBH₄/NiCl₂ systems offer a milder alternative but may yield hydroxylamine by-products.

Substitution Reactions

The fluorine atom at the 3-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS), enhancing structural diversity.

| Nucleophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF, 100°C, 24 h | Piperidine-substituted derivative | 65% | |

| Thiophenol | Et₃N | DMSO, 80°C, 18 h | Thioether analog | 55% |

Key Findings :

-

Electron-withdrawing groups (e.g., nitro) enhance NAS reactivity at the fluorophenyl position.

-

Steric hindrance from the tert-butyl group slows substitution kinetics but improves regioselectivity .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, exposing the piperazine nitrogen for further derivatization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | 25°C, 2 h | Free piperazine intermediate | 95% | |

| TFA/DCM (1:1) | 0°C to 25°C, 1 h | Deprotected amine | 90% |

Key Findings :

-

Boc deprotection with HCl preserves the fluorophenyl-amino moiety .

-

TFA-mediated cleavage is faster but may require neutralization to prevent side reactions.

Stability and Side Reactions

Scientific Research Applications

Overview

Tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group, an amino group, and a fluorophenyl moiety, contribute to its potential applications in drug development and biochemical research.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting various diseases, particularly those involving cell death pathways.

- Target Interaction : The primary biological target for this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL). It utilizes a novel mechanism involving PROteolysis TArgeting Chimeras (PROTACs) to modulate MLKL activity, thereby influencing necroptosis—a form of programmed cell death.

Biological Research

In biological studies, this compound is utilized to investigate the interactions between small molecules and biological targets. This includes assessing binding affinities and specificity in potential drug candidates.

- Cell Death Modulation : Research indicates that this compound can inhibit MLKL-mediated cell death in necroptosis models, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in developing other pharmaceuticals.

Case Study 1: Cell Death Modulation

A study demonstrated that treatment with this compound significantly reduced cell death rates in models of necroptosis compared to control groups. This finding supports its potential use in therapeutic applications aimed at preventing cell death in various diseases.

Case Study 2: Comparative Analysis

When compared to similar compounds such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, this compound exhibited distinct reactivity and binding affinities due to its specific functional group arrangement. This specificity may enhance its efficacy in targeting MLKL over other piperazine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The amino group and the fluorophenyl group play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The binding of the compound to its target can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group at the 2-position and the fluorine atom at the 3-position of the phenyl ring. This specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other piperazine derivatives .

Biological Activity

Overview

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its unique structural characteristics, which include a tert-butyl group, an amino group, and a fluorophenyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of necroptosis and other cell death pathways.

Target Interaction

The primary biological target of this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . This compound employs a novel mechanism involving PROteolysis TArgeting Chimeras (PROTACs) to modulate MLKL activity.

Biochemical Pathways

The compound significantly impacts the necroptotic pathway by facilitating the degradation of MLKL, thereby preventing cell death in models of necroptosis. The effectiveness of this compound may vary based on environmental factors such as storage conditions, which should ideally be dark and dry at temperatures between 2-8°C.

Case Studies

-

Cell Death Modulation

In a study focused on necroptosis, this compound demonstrated the ability to inhibit MLKL-mediated cell death. The results indicated a significant reduction in cell death rates in treated cells compared to controls, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis. -

Comparative Analysis with Similar Compounds

When compared to other piperazine derivatives such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate and tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate, this compound exhibited distinct reactivity and binding affinities due to its specific functional group arrangement. This specificity may enhance its efficacy in targeting MLKL over other similar compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂FN₃O₂ |

| Molecular Weight | 295.35 g/mol |

| CAS Number | 1233955-64-0 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 439.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 219.7 ± 28.7 °C |

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step procedures, including Boc protection of the piperazine ring and subsequent functionalization. For example, coupling reactions using tert-butyl carbamate intermediates under anhydrous conditions (e.g., THF with HCl) are effective for introducing the Boc group. Post-functionalization of the aromatic ring with fluorine and amino groups can be achieved via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution . Purification often employs silica gel chromatography or recrystallization .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C), piperazine protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Fluorine-induced splitting may occur in the aromatic region .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 270 for [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxycarbonyl group) confirm the structure .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm substituent positioning (e.g., triclinic crystal system with specific lattice parameters) .

Q. What safety precautions are essential during handling?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 4 oral toxicity).

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF/water mixtures stabilize intermediates .

- Temperature Control : Lower temperatures (−78°C to 0°C) minimize side reactions during Boc protection .

- In-line Analytics : Use LC-MS to monitor reaction progress and identify byproducts early .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Map coupling interactions to distinguish between regioisomers or conformational isomers .

- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., fluorophenyl vs. aminophenyl orientation) using single-crystal data (e.g., α = 88.85°, β = 81.21° for triclinic systems) .

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian software) to validate assignments .

Q. What strategies are effective for designing bioactive derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding affinity .

- Prodrug Modifications : Introduce hydrolyzable esters (e.g., ethyl or methyl) at the piperazine nitrogen to improve bioavailability .

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

Q. How does the compound behave under oxidative/reductive conditions?

- Methodological Answer :

- Oxidation : Treat with KMnO₄/CrO₃ to convert the amino group to nitro or hydroxylamine derivatives. Monitor via TLC (Rf shifts) .

- Reduction : Use LiAlH₄ to reduce the Boc group to a secondary amine, followed by quenching with aqueous NH₄Cl to isolate intermediates .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC analysis to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.